Coixol

Agricultural microbiology Plant pathology Rhizosphere ecology

Researchers requiring stable benzoxazinoid tool compounds for multi-generational plant studies or chronic in vivo anti-inflammatory models face supply inconsistency and structural ambiguity with generic analogs. Coixol (6-MBOA) resolves this: - Validated NF-κB/MAPK pathway inhibitor with IC₅₀ 2.4 μM (NO production) in RAW264.7 macrophages; derivative 9j achieves IC₅₀ 0.8 μM for higher-potency needs. - Orally active in MPTP-induced Parkinson's, T. gondii lung injury, and auricular edema models-enabling chronic dosing without parenteral burden. - Superior stability vs. DIBOA/DIMBOA hydroxamic acids and greater antifungal efficiency than non-methoxylated BOA against Fusarium pathogens.

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
CAS No. 532-91-2
Cat. No. B1215178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoixol
CAS532-91-2
Synonyms6-MBOA
6-methoxy-2-benzoxazolinone
6-methoxybenzoxazolinone
coixol
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=O)O2
InChIInChI=1S/C8H7NO3/c1-11-5-2-3-6-7(4-5)12-8(10)9-6/h2-4H,1H3,(H,9,10)
InChIKeyMKMCJLMBVKHUMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coixol Baseline Characterization


Coixol (6-Methoxy-2-benzoxazolinone, 6-MBOA) is a natural benzoxazolinone polyphenol with CAS 532-91-2 and molecular formula C₈H₇NO₃ (MW 165.15). It is primarily isolated from Coix lacryma-jobi L. var. ma-yuen (Job's tears) seeds and roots [1]. Structurally, it features a benzoxazolinone core with a methoxy substitution at the 6-position, distinguishing it from the broader benzoxazinoid family [2]. Coixol exhibits multiple bioactivities including anti-inflammatory, antimicrobial, and central muscle relaxant effects, with demonstrated oral activity in preclinical models .

Coixol Substitution Risks with Analogs


Within the benzoxazinoid family, compounds vary substantially in reactivity, stability, and biological potency due to structural differences. Hydroxamic acid derivatives (DIBOA, DIMBOA, HDMBOA) exhibit higher chemical reactivity but shorter half-lives, whereas lactam derivatives BOA and MBOA (Coixol) demonstrate enhanced stability [1]. Critically, even closely related lactam analogs differ functionally: MBOA is more efficient than its non-methoxylated counterpart BOA at suppressing fungal pathogens and exerts distinct rhizosphere effects across plant generations [2]. Substituting Coixol with structurally similar benzoxazolinones without methoxy substitution may yield divergent experimental outcomes due to these potency and functional differences [3]. Additionally, Coixol's oral bioavailability—a property not universally shared among benzoxazinoids—makes generic substitution inappropriate for in vivo studies [4].

Coixol Comparative Evidence


Coixol vs. BOA: Fusarium Antifungal Efficacy

Coixol (MBOA) demonstrates superior efficiency in suppressing several fungal pathogens compared to its structural analog 2-benzoxazolinone (BOA). While both compounds are lactam derivatives within the benzoxazinoid family, MBOA exhibits greater antifungal potency against Fusarium strains, particularly those isolated from non-benzoxazinoid-producing hosts [1]. This differential efficacy persists across multiple fungal species and influences microbial rhizospheric interactions over successive plant generations [2].

Agricultural microbiology Plant pathology Rhizosphere ecology

Coixol vs. Synthetic Derivatives: Anti-Inflammatory NO Inhibition

Coixol suppresses LPS-induced nitric oxide (NO) production in RAW264.7 macrophages with an IC₅₀ of 2.4 μM [1]. In head-to-head comparisons, synthetic derivatives such as compound 9j (Anti-inflammatory agent 55) exhibit approximately 3-fold greater potency, achieving NO inhibition with an IC₅₀ of 0.8 μM under identical assay conditions . The enhanced potency of 9j correlates with improved in vivo efficacy in mouse auricular edema models [2].

Inflammation Immunology Drug discovery

Coixol vs. Hydroxamic Benzoxazinoids: Stability Profile

Coixol (MBOA), as a lactam benzoxazolinone, exhibits fundamentally different stability characteristics compared to hydroxamic acid benzoxazinoids (DIBOA, DIMBOA, HDMBOA). Hydroxamic derivatives are more chemically reactive but possess shorter half-lives in environmental matrices, whereas lactam derivatives including MBOA demonstrate extended persistence [1]. This stability differential carries functional consequences: MBOA influences microbial rhizospheric interactions over multiple plant generations, a property not observed with the less stable hydroxamic compounds [2].

Chemical stability Soil chemistry Formulation science

Coixol vs. Chlorzoxazone: Anticonvulsant Effects

Coixol exhibits pharmacological properties qualitatively similar to the clinically used muscle relaxant chlorzoxazone but with quantifiably distinct potency profiles depending on the convulsant stimulus. In maximal electroshock-induced convulsion models, Coixol demonstrates equipment potency to chlorzoxazone. However, against pentylenetetrazol-induced convulsions, Coixol exhibits approximately 1.5-fold greater potency than chlorzoxazone in suppressing seizure activity [1]. Electroencephalographic studies further confirm that Coixol's central nervous system effects mirror chlorzoxazone's profile while showing slightly enhanced potency in specific paradigms [2].

Neuropharmacology Anticonvulsant Muscle relaxant

Coixol DMSO Solubility

Coixol exhibits DMSO solubility ranging from 33 mg/mL (199.81 mM) to 100 mg/mL (605.51 mM with ultrasonication) , depending on preparation method and vendor specifications. This solubility profile enables preparation of concentrated stock solutions for in vitro assays. While not a direct comparator against analogs, this parameter provides a practical benchmark for researchers evaluating Coixol against compounds with differing solubility constraints that may limit achievable in vitro concentration ranges .

Solubility Formulation In vitro assay

Coixol Oral Bioavailability

Coixol is characterized as an orally active anti-inflammatory agent, with demonstrated in vivo efficacy in multiple preclinical models including MPTP-induced Parkinson's disease [1], mouse auricular edema [2], and Toxoplasma gondii infection-induced lung injury [3]. This oral activity distinguishes Coixol from many benzoxazinoids that require parenteral administration or exhibit poor gastrointestinal absorption. The compound's ability to exert therapeutic effects following oral gavage provides a functional advantage for chronic dosing studies and translational research applications [4].

Pharmacokinetics Oral bioavailability In vivo pharmacology

Coixol Research & Application Scenarios


Rhizosphere Modulation & Fungal Suppression

Coixol is the preferred selection over BOA and hydroxamic benzoxazinoids for agricultural research focused on long-term rhizosphere dynamics and fungal pathogen control. Its enhanced stability (extended half-life relative to DIBOA/DIMBOA) enables multi-generational plant studies, while its superior efficiency over BOA in suppressing Fusarium pathogens provides functional advantages in plant pathology applications [1]. Researchers investigating plant-microbe symbiosis, plant growth-promoting bacteria colonization, or sustainable crop protection should prioritize Coixol over structurally similar analogs [2].

Anti-Inflammatory Screening & Pathway Analysis

Coixol serves as a validated tool compound for NF-κB and MAPK pathway inhibition studies in macrophage models, with well-characterized IC₅₀ values for NO production (2.4 μM) [1]. When maximal potency is required, derivative 9j (IC₅₀ 0.8 μM) offers 3-fold greater activity [2]. Coixol also downregulates iNOS, TNF-α, IL-6, IL-1β, and COX-2 expression, making it suitable for mechanistic studies of inflammatory signaling cascades in RAW264.7 and related cell lines [3].

Anticonvulsant & Muscle Relaxant Research

Coixol is directly applicable to neuropharmacology studies requiring a natural-product muscle relaxant with anticonvulsant properties. Its equipment potency to chlorzoxazone in maximal electroshock models and 1.5-fold greater potency in pentylenetetrazol-induced convulsion models [1] positions it as a comparator or alternative to synthetic muscle relaxants. EEG studies confirm its central mechanism of action, making Coixol suitable for GABAergic pathway research and seizure model investigations [2].

Oral Anti-Inflammatory In Vivo Studies

Coixol's established oral activity enables chronic dosing regimens in preclinical rodent models without the procedural burden of parenteral administration. Validated applications include neuroinflammation in Parkinson's disease models (MPTP-induced) [1], acute inflammation (mouse auricular edema) [2], and infection-induced inflammatory pathology (T. gondii lung injury) [3]. For researchers designing in vivo anti-inflammatory studies requiring oral compound delivery, Coixol provides a functionally validated option among benzoxazinoids.

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